Ortho-Methoxy Substitution on the N′-Phenyl Urea: Computed Lipophilicity and Hydrogen-Bonding Divergence vs. Unsubstituted Phenyl and p-Tolyl Analogs
The 2-methoxyphenyl substituent in the target compound (CAS 921492-49-1) produces a computed XLogP3 of 2.1, compared to 2.0 for the unsubstituted phenyl analog (CAS 921491-19-2) and 2.5 for the p-tolyl analog (CAS 921491-77-2) [1]. The target compound possesses 4 hydrogen bond donors (HBD) and 6 hydrogen bond acceptors (HBA), whereas the p-tolyl analog (C₂₀H₁₉N₅O₃S, MW 409.5) has only 5 HBA due to the absence of the methoxy oxygen [1]. The ortho-methoxy group introduces an additional rotatable bond (7 vs. 6 in the p-tolyl analog) and a conformational restraint through potential intramolecular NH···O hydrogen bonding within the urea–aryl junction, a feature absent in both the phenyl and p-tolyl comparators [1]. These property differences are relevant for predicting membrane permeability, solubility, and protein-binding site compatibility in kinase inhibitor design [2].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 2.1; HBD = 4; HBA = 6; Rotatable bonds = 7 |
| Comparator Or Baseline | Phenyl analog (CAS 921491-19-2): XLogP3 = 2.0; p-Tolyl analog (CAS 921491-77-2): XLogP3 = 2.5, HBA = 5, Rotatable bonds = 6 |
| Quantified Difference | ΔXLogP3 = +0.1 vs. phenyl; ΔXLogP3 = −0.4 vs. p-tolyl; ΔHBA = +1 vs. p-tolyl |
| Conditions | Computed properties from PubChem (XLogP3 algorithm, PubChem release 2021.05.07) |
Why This Matters
These computed physicochemical differences mean the target compound cannot be assumed to exhibit identical solubility, permeability, or protein-binding behavior as its closest aryl-substituted analogs in biological assays; experimental ADME or biochemical data obtained with the phenyl or p-tolyl analog do not directly translate to this compound.
- [1] PubChem Compound Summaries: CAS 921492-49-1 (CID 41211598); CAS 921491-19-2 (phenyl analog); CAS 921491-77-2 (p-tolyl analog). Computed descriptors: XLogP3, HBD, HBA, Rotatable Bond Count. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] El-Damasy AK, Jin H, Park JW, et al. Overcoming the imatinib-resistant BCR-ABL mutants with new ureidobenzothiazole chemotypes endowed with potent and broad-spectrum anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023;38(1):10026764. (Class-level evidence for ortho-methoxyphenyl urea motif in kinase inhibition; benzothiazole scaffold, not thiazole). View Source
